DS-2248
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-2248 is a potent Hsp90 inhbitor, currently in phase I trials.
Scientific Research Applications
Effects on Cancer Cells
DS-2248, identified as a tricyclic pyrazolopyrimidine derivative, is a novel inhibitor of Heat shock protein 90 (HSP90). Research by Kondo et al. (2021) explored its combined effects with radiation therapy. In vitro and in vivo studies showed that this compound enhanced the efficacy of radiation therapy in treating squamous cell carcinoma. The research indicated synergistic effects of this compound and radiation on tumor cells, with the potential to improve cancer treatment outcomes.
properties
Molecular Formula |
C21H21F3O4 |
---|---|
Appearance |
Solid powder |
synonyms |
DS2248; DS-2248; DS 2248.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.